molecular formula C10H8F2O4 B2382615 2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid CAS No. 1835726-68-5

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid

Cat. No.: B2382615
CAS No.: 1835726-68-5
M. Wt: 230.167
InChI Key: UXNGDVHYLOUHFT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid is an organic compound with the molecular formula C10H8F2O4 It is a derivative of acetic acid, featuring a difluoromethyl group and a methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxycarbonylbenzaldehyde with difluoromethyl bromide in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxycarbonylphenyl group can also contribute to the compound’s overall activity by providing additional binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid is unique due to the presence of both the difluoromethyl and methoxycarbonylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2,2-difluoro-2-(3-methoxycarbonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-16-8(13)6-3-2-4-7(5-6)10(11,12)9(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGDVHYLOUHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835726-68-5
Record name 2,2-difluoro-2-[3-(methoxycarbonyl)phenyl]acetic acid
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